(5-(4-Nitrophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione
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Description
(5-(4-Nitrophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
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Scientific Research Applications
1. Tuberculosis Treatment
Research has identified compounds similar to (5-(4-Nitrophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione in the context of anti-tuberculosis drug discovery. Modifications of these compounds have shown improved bioavailability and strong anti-tuberculosis activity, highlighting their potential in treating tuberculosis (Tangallapally et al., 2006).
2. Anti-Inflammatory and Antibacterial Properties
Novel derivatives of compounds structurally related to this compound have been synthesized and found to exhibit significant anti-inflammatory and antibacterial activities. These findings suggest their potential use in treating inflammation and bacterial infections (Ravula et al., 2016).
3. Antidepressant and Anxiolytic Effects
Compounds similar to this compound have been studied for their potential antidepressant and anxiolytic effects. Research indicates that these compounds can significantly reduce immobility times in behavioral tests, suggesting their use in mental health treatments (Kumar et al., 2017).
4. Corrosion Inhibition
Studies have explored the use of similar compounds in inhibiting corrosion of metals in acidic environments. These findings point to their potential applications in industrial settings, particularly in protecting metals against corrosion (Singaravelu et al., 2022).
Properties
IUPAC Name |
[4-(2-methylphenyl)piperazin-1-yl]-[5-(4-nitrophenyl)furan-2-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-16-4-2-3-5-19(16)23-12-14-24(15-13-23)22(29)21-11-10-20(28-21)17-6-8-18(9-7-17)25(26)27/h2-11H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJUBSFTGTUOAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.